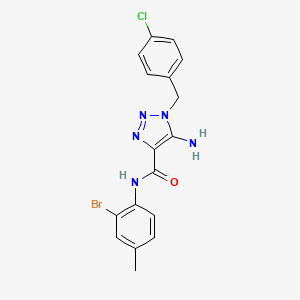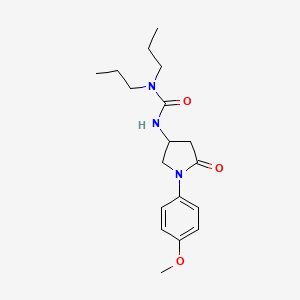![molecular formula C13H14F3N3O2 B2552478 3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide CAS No. 2034378-81-7](/img/structure/B2552478.png)
3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide" is a trifluoromethylated molecule, which is a characteristic feature that can significantly alter the chemical and physical properties of organic compounds. Trifluoromethyl groups are known to enhance the reactivity of certain functional groups and stabilize adjacent negative charges due to their strong electron-withdrawing effects .
Synthesis Analysis
The synthesis of related trifluoromethyl-containing compounds involves various strategies. For instance, a practical synthesis of a chronic renal disease agent with a trifluoromethyl group was developed using regioselective chlorination followed by condensation with primary amines . Another approach to introduce the trifluoromethyl group into heterocycles is through reactions with ethyl propynoate, as demonstrated in the synthesis of tetrahydro-1H-pyrrolo[2,3-d]azocines . These methods highlight the versatility of trifluoromethyl groups in medicinal chemistry synthesis.
Molecular Structure Analysis
The presence of a trifluoromethyl group adjacent to heterocyclic systems, such as pyridines and pyrrolidines, can significantly influence the molecular structure by inducing electronic effects and potentially stabilizing certain conformations . The trifluoromethyl group's strong electron-withdrawing nature can also impact the acidity of proximal hydrogens and the reactivity of nearby functional groups.
Chemical Reactions Analysis
Trifluoromethyl groups can enhance the reactivity of alkenes, as seen in the synthesis of pyrrolidines via 1,3-dipolar cycloaddition . Additionally, the reactions of trifluoromethyl compounds with various nucleophiles can lead to the formation of diverse heterocyclic structures, such as pyrroles, imidazoles, and thiazoles . These reactions are crucial for the development of new pharmaceuticals and materials with unique properties.
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into a molecule can significantly alter its physical and chemical properties, such as boiling point, solubility, and chemical stability. The electron-withdrawing effect of the trifluoromethyl group can increase the acidity of adjacent protons and influence the overall polarity of the molecule . These properties are essential for the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Wissenschaftliche Forschungsanwendungen
An Azirine Strategy for the Synthesis of Alkyl 4-Amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates
- Findings : This study discusses a trifluoromethyl-containing building block used for preparing trifluoromethyl-substituted aminopyrroles. It highlights a method that transforms these compounds into alkyl 4-amino-3-aryl-1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates through a series of chemical processes (Khlebnikov et al., 2018).
Discovery and Characterization of Sulfoxaflor, a Novel Insecticide
- Findings : Sulfoxaflor, a product derived from a class of insect control agents known as sulfoximines, demonstrates broad-spectrum efficacy against sap-feeding insects. This research underscores the unique structure and insecticidal activity of sulfoximines compared to other classes (Zhu et al., 2011).
Regioselective Synthesis of Pyridine Derivatives
- Findings : The study explores the synthesis of pyridine derivatives involving trifluoromethyl groups. These derivatives are significant in the development of various chemical compounds, demonstrating the versatility of trifluoromethyl groups in chemical synthesis (Yang et al., 2013).
Laser Active Cyanopyrromethene–BF2 Complexes
- Findings : This research presents the synthesis of cyanopyrromethene-BF2 complexes, where trifluoromethyl groups play a crucial role in the chemical reactions leading to these complexes. These findings could be relevant in understanding the broader applications of trifluoromethylated compounds (Sathyamoorthi et al., 1994).
NMR Investigation of Ionic Liquid-LiX Mixtures
- Findings : This study uses NMR to investigate interactions in mixtures containing pyrrolidinium cations and trifluoromethanesulfonyl imide. The focus on the trifluoromethyl group in this context provides insights into its role in ionic interactions and properties (Nicotera et al., 2005).
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O2/c1-18-5-2-9-3-6-19(12(21)11(9)18)7-4-17-10(20)8-13(14,15)16/h2-3,5-6H,4,7-8H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPAMHGZOBHBPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2552396.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2552398.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2552401.png)

![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-4-methoxybenzenesulfonohydrazide](/img/structure/B2552403.png)
![(Z)-ethyl 1-(3-methoxypropyl)-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2552404.png)
![2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B2552406.png)
![3-(4-bromophenyl)-6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552407.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)
![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone](/img/structure/B2552414.png)
![N-(benzo[d]thiazol-2-yl)-4-benzoyl-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2552416.png)

